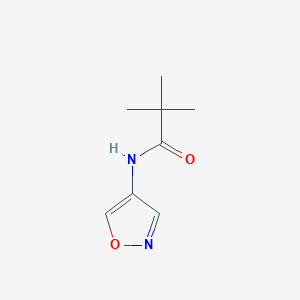
N-(Isoxazol-4-yl)pivalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isoxazol-4-yl)pivalamide is a synthetic compound that belongs to the class of isoxazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound features an isoxazole ring, which is a five-membered heterocyclic moiety containing both nitrogen and oxygen atoms, and a pivaloyl group attached to the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
N-(isoxazol-4-yl)pivalamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-4-yl)pivalamide typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction involves the use of an alkyne as a dipolarophile and a nitrile oxide as the dipole. The reaction conditions often include the presence of a catalyst such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the synthesis of N-(isoxazol-4-yl)pivalamide can be scaled up using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods often employ eco-friendly reagents and conditions to achieve high yields and regioselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(isoxazol-4-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole-4-carboxylic acid derivatives, while reduction can produce amine derivatives.
Wirkmechanismus
The mechanism of action of N-(isoxazol-4-yl)pivalamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in conditions like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with similar structural features.
Isoxazole-4-carboxylic acid: A derivative with a carboxyl group at the fourth position.
Isoxazole-5-carboxylic acid: Another derivative with a carboxyl group at the fifth position.
Uniqueness
N-(isoxazol-4-yl)pivalamide is unique due to the presence of the pivaloyl group attached to the nitrogen atom, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoxazole derivatives and contributes to its specific applications in various fields .
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUKJUROMJCXLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CON=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














